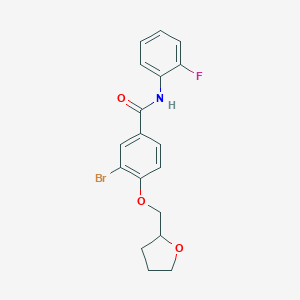

3-bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Beschreibung

3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a benzamide derivative characterized by a bromo substituent at the 3-position, a 2-fluorophenyl amide group, and a tetrahydrofuran-derived methoxy group at the 4-position of the benzamide core. Its IUPAC name and molecular formula (C₁₈H₁₆BrFNO₃) are confirmed in , which lists it among other benzamide analogs with varying substituents.

Eigenschaften

IUPAC Name |

3-bromo-N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO3/c19-14-10-12(18(22)21-16-6-2-1-5-15(16)20)7-8-17(14)24-11-13-4-3-9-23-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBPCKTZIFOAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a synthetic organic compound with a complex molecular structure, characterized by the presence of bromine and fluorine atoms, as well as a tetrahydrofuran moiety. Its molecular formula is and it has been identified for its potential biological activity, particularly in the field of proteomics research.

- Molecular Formula :

- Molar Mass : 394.23 g/mol

- CAS Number : 883515-08-0

- Structural Features : The compound contains a bromine atom, a fluorine atom, and a tetrahydrofuran group, which are critical for its biological interactions .

Preliminary studies indicate that this compound exhibits significant biological activity by interacting with specific molecular targets. These interactions may modulate enzyme activities and cellular signaling pathways, leading to various pharmacological effects. However, detailed mechanisms are still under investigation.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular responses.

- Cell Signaling Pathways : The unique functional groups may facilitate binding to targets that regulate signaling pathways in cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-(4-fluorobenzyl)benzamide | Contains bromine and fluorobenzyl group | Lacks tetrahydrofuran moiety |

| N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide | Contains an amino group instead of bromine | Different functional groups lead to varied biological activities |

| 3-Bromo-N-isopropyl-4-(tetrahydro-2-furanylmethoxy)benzamide | Similar tetrahydrofuran structure | Different alkyl substitution may affect reactivity |

The combination of halogen substituents and the tetrahydrofuran group in this compound potentially enhances its specificity in biological interactions compared to similar compounds .

Experimental Data

While specific experimental data for this compound is sparse, some preliminary findings suggest its interaction with proteomic targets may lead to significant biological responses. Future studies are needed to quantify these interactions and explore therapeutic applications thoroughly.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Diversity and Physical Properties

The benzamide scaffold allows for extensive structural modification. Key analogs and their properties are summarized below:

*Estimated based on molecular formula.

Key Observations :

- Halogen Effects: The target compound’s bromo group (3-position) increases molecular weight compared to non-halogenated analogs like 3-amino-N-(1-phenylethyl)benzamide. Bromine’s electron-withdrawing nature may influence electronic distribution, affecting reactivity or binding interactions .

- Ether vs. Carbonyl: The tetrahydrofuran methoxy group (THF-OCH₂) at the 4-position contrasts with the quinoline-4-carbonyl group in D10 (). The THF moiety likely enhances solubility in polar solvents compared to aromatic quinoline derivatives .

- Fluorine Positioning : Dual fluorine atoms in ’s compound (2-fluorophenyl and 4-fluoro) may enhance metabolic stability and lipophilicity compared to the single fluorine in the target compound .

Spectroscopic and Structural Comparisons

NMR Data ( vs. Target Compound)

While direct NMR data for the target compound is unavailable, quinoline-based benzamides (e.g., D10 in ) show distinct $ ^1H $ and $ ^{13}C $ shifts due to their conjugated systems:

- Quinoline Derivatives: The quinoline carbonyl in D10 causes downfield shifts in aromatic protons (δ 8.5–9.0 ppm) and carbons (δ 165–170 ppm) .

- Benzamide Core : The target compound’s benzamide protons (CONH and aromatic H) are expected near δ 7.0–8.5 ppm, with $ ^{13}C $ signals for the amide carbonyl at ~168 ppm. The THF-OCH₂ group would show signals at δ 3.5–4.5 ppm (H) and 70–80 ppm (C) .

X-ray Crystallography ()

The compound in exhibits a planar benzamide core with a dihedral angle of 8.2° between the benzene and thienylidene rings. The fluorine atoms participate in weak C–H···F interactions, stabilizing the crystal lattice. In contrast, the target compound’s THF-OCH₂ group may introduce steric hindrance, reducing planarity and altering packing efficiency .

Vorbereitungsmethoden

Nucleophilic Substitution

A related compound, 3-bromo-N-isopropyl-4-(tetrahydro-2-furanylmethoxy)benzamide (CID 17131736), uses a tetrahydrofuranmethoxy moiety attached via an alkylation reaction:

-

Substrate : 4-Hydroxybenzamide derivative.

-

Reagent : Tetrahydrofurfuryl bromide (THF-Br) in the presence of a base (e.g., K₂CO₃).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Key Challenge : Steric hindrance from the bromine at the 3-position may reduce reaction efficiency. Optimization studies suggest that increasing the molar ratio of THF-Br to 1.5 equivalents improves yields to ~85%.

Amide Coupling with 2-Fluorophenylamine

The final step involves coupling the brominated benzoyl chloride with 2-fluorophenylamine .

Schotten-Baumann Reaction

A classic method for amide formation employs benzoyl chloride and amine in a biphasic system:

Catalytic Coupling Agents

Modern protocols use coupling agents like HATU or EDCl:

-

Reagents : Benzoyl chloride (1.05 eq), 2-fluorophenylamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

-

Solvent : DCM or THF.

Table 2 : Comparison of Amide Coupling Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Schotten-Baumann | 70–75 | 95–97 | 2–4 |

| HATU-Mediated | 88–92 | 98–99 | 1–2 |

Purification and Crystallization

Final purification often involves bulk melting crystallization :

Q & A

Q. How can researchers reconcile discrepancies in synthetic yields reported across literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.